molecular formula C16H19Cl2NO3 B13366218 Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate

Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate

Cat. No.: B13366218
M. Wt: 344.2 g/mol
InChI Key: GWHPCUMHBVGRRK-UHFFFAOYSA-N
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Description

Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, an ester functional group, and a dichlorophenyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate typically involves the esterification of 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Carboxylic acids and ketones (oxidation)
  • Alcohols (reduction)
  • Various substituted derivatives (substitution)

Scientific Research Applications

Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate
  • 3,4-Dichlorophenethylamine
  • N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and therapeutic potential, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H19Cl2NO3

Molecular Weight

344.2 g/mol

IUPAC Name

ethyl 1-[2-(3,4-dichlorophenyl)acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C16H19Cl2NO3/c1-2-22-16(21)12-5-7-19(8-6-12)15(20)10-11-3-4-13(17)14(18)9-11/h3-4,9,12H,2,5-8,10H2,1H3

InChI Key

GWHPCUMHBVGRRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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